Phenol, 4-ethynyl-

Übersicht

Beschreibung

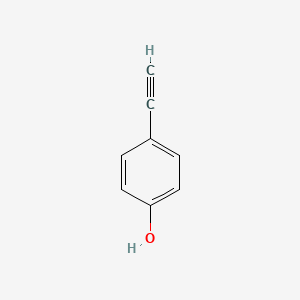

Phenol, 4-ethynyl- is an organic compound with the molecular formula C8H6O It is a derivative of phenol where the hydrogen atom at the para position is replaced by an ethynyl group

Synthetic Routes and Reaction Conditions:

Ipso-Hydroxylation of Arylboronic Acids: One of the efficient methods for synthesizing substituted phenols, including Phenol, 4-ethynyl-, involves the ipso-hydroxylation of arylboronic acids.

Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions.

Industrial Production Methods: Industrial production methods for Phenol, 4-ethynyl- are not extensively documented. the scalable synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids suggests potential for industrial applications .

Types of Reactions:

Electrophilic Aromatic Substitution: Phenol, 4-ethynyl- undergoes electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.

Oxidation and Reduction: Phenol, 4-ethynyl- can be oxidized to quinones and reduced to hydroquinones.

Common Reagents and Conditions:

Halogenation: Chlorine or bromine in the presence of a catalyst.

Nitration: Dilute nitric acid to avoid undesired oxidation reactions.

Oxidation: Reagents like hydrogen peroxide or organic hypervalent iodine.

Major Products:

Halogenated Phenols: Products of halogenation reactions.

Quinones and Hydroquinones: Products of oxidation and reduction reactions.

Wissenschaftliche Forschungsanwendungen

Applications Overview

Phenol, 4-ethynyl- finds diverse applications in various fields:

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Building Block in Organic Chemistry | Used as a precursor in synthesizing more complex organic compounds. |

| Pharmaceuticals | Anticancer Research | Investigated for its potential to inhibit cancer cell growth and modulate biochemical pathways. |

| Biotechnology | Fluorogenic Probes for Enzymatic Activity | Acts as a probe for bacterial enzymes, facilitating the detection of enzymatic activities. |

| Material Science | Polymer Chemistry | Utilized in the synthesis of novel polymers with enhanced properties for industrial applications. |

| Food Science | Antioxidant Properties | Explored for its role as an antioxidant in food preservation and health benefits. |

Chemical Synthesis

Phenol, 4-ethynyl- serves as an essential building block in organic synthesis. It can be synthesized through methods such as:

- Ipso-Hydroxylation of Arylboronic Acids: This method allows for the efficient production of substituted phenols, including phenol, 4-ethynyl-, with high yields and minimal purification steps.

- Nucleophilic Aromatic Substitution: This approach involves the substitution of aryl halides under specific conditions to yield phenolic compounds.

Pharmaceutical Applications

Research indicates that phenol, 4-ethynyl- exhibits significant biological activities:

- It has been studied for its potential anticancer properties, particularly in targeting solid tumors and hematological malignancies by modulating gene expression related to tumor growth and angiogenesis .

- Its role as a fluorogenic probe enables real-time monitoring of enzymatic activities, which is crucial for understanding biochemical pathways and developing therapeutic strategies.

Biotechnology

In biotechnology, phenol, 4-ethynyl- is utilized as a probe for bacterial enzymes:

- This application allows researchers to detect enzymatic activity in various biological contexts, aiding microbiological assays and clinical diagnostics .

Material Science

The compound is also explored in polymer chemistry:

- Phenol, 4-ethynyl- has been incorporated into novel polymer systems that exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Study 1: Anticancer Research

A study investigated the effects of phenol, 4-ethynyl-, on cancer cell lines. The results indicated that this compound could inhibit cell proliferation by inducing apoptosis through specific signaling pathways. The findings suggest potential therapeutic applications in oncology.

Case Study 2: Enzymatic Activity Monitoring

Phenol, 4-ethynyl- was used as a fluorogenic probe in a microbiological assay to monitor bacterial enzyme activity. The study demonstrated its effectiveness in detecting enzymatic reactions in real-time, highlighting its utility in clinical diagnostics .

Wirkmechanismus

Phenol, 4-ethynyl- exerts its effects primarily through its interaction with various molecular targets. The hydroxyl group activates the aromatic ring, making it more reactive towards electrophilic substitution. The ethynyl group can participate in additional reactions, enhancing the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

4-Hydroxyphenylacetylene: A similar compound with an ethynyl group at the para position.

Biologische Aktivität

Phenol, 4-ethynyl- (C8H6O), is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a benzene ring and an ethynyl group (-C≡C-) at the para position. This configuration contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula: C8H6O

- Molar Mass: 118.13 g/mol

- Structure: The compound features an aromatic phenol ring with a reactive ethynyl group, which enhances its reactivity compared to simple phenols.

1. Antimicrobial Activity

Phenol, 4-ethynyl- has been identified as a potential fluorogenic probe for bacterial enzymes. This property allows for the detection and study of enzymatic activity in various biological contexts, making it useful in microbiological research.

2. Acetylcholinesterase Inhibition

Research indicates that derivatives of phenol, 4-ethynyl- exhibit promising activity as acetylcholinesterase inhibitors . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease by restoring cholinergic balance.

Synthesis Methods

Phenol, 4-ethynyl- can be synthesized through various methods, including:

- Sonogashira Coupling Reaction: Involves the reaction of p-iodophenol with a terminal alkyne using a palladium catalyst:

This method highlights the compound's versatility in synthetic organic chemistry.

Comparative Analysis with Similar Compounds

The following table compares phenol, 4-ethynyl- with similar phenolic compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenol | C6H6O | Simple structure without ethynyl group |

| Phenol, 4-methyl- | C8H10O | Methyl group instead of ethynyl; less reactive |

| Phenol, 2-hydroxyacetophenone | C8H8O3 | Contains acetophenone moiety; different reactivity |

| Phenol, 4-fluorophenol | C6H5F | Fluorine substitution alters electronic properties |

| Phenol, 4-acetoxyphenol | C9H10O3 | Acetoxy group introduces ester functionality |

Phenol, 4-ethynyl-'s unique combination of functional groups enhances its reactivity and applicability in diverse chemical contexts compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated the effectiveness of phenolic compounds in inhibiting bacterial growth. Although specific data on phenol, 4-ethynyl- was not highlighted, its structural characteristics suggest it may exhibit similar antimicrobial properties.

- Neuroprotective Effects : Research into acetylcholinesterase inhibitors indicates that compounds with similar structures to phenol, 4-ethynyl-, such as certain flavonoids and other phenolics, have shown neuroprotective effects against neurodegenerative diseases .

- Anticancer Activity : In vitro studies on various phenolic compounds have shown their ability to induce apoptosis in cancer cells. While direct studies on phenol, 4-ethynyl- are lacking, the potential for similar mechanisms exists based on its structural properties .

Analyse Chemischer Reaktionen

Cyclotrimerization Reactions

The ethynyl group undergoes [2+2+2] cyclotrimerization to form aromatic hydrocarbons. This reaction is catalyzed by cobalt complexes under specific conditions:

Key observations:

-

Regioselectivity favors 1,3,5-substitution over 1,2,4-isomers due to steric and electronic effects .

-

Unprotected 4-ethynylphenol achieves higher yields (71%) compared to derivatives with electron-withdrawing groups .

a) Sonogashira Coupling

4-Ethynylphenol participates in Pd/Cu-catalyzed cross-couplings with aryl halides:

text4-Ethynylphenol + Ar-X → 4-(Ar-ethynyl)phenol

Conditions :

-

Catalysts: PdCl₂ (0.056 mmol), CuI (0.1 mmol), PPh₃ (0.228 mmol)

-

Example: Reaction with m-iodophenol yields biaryl ethynyl derivatives .

b) Cadiot-Chodkiewicz Coupling

Used to synthesize unsymmetrical diarylacetylenes:

text4-Ethynylphenol + CuI → Intermediate → Cross-coupled product

This method avoids homocoupling by using a copper(I) acetylide intermediate.

Electrophilic Aromatic Substitution

The hydroxyl group activates the benzene ring toward electrophiles:

Thermal Polymerization

Ethynyl groups undergo thermal addition polymerization above 200°C:

text3 HC≡C-Ar-OH → Cyclic trimers or linear polymers

Mechanistic Pathways :

Thermal Stability Data :

Oxidation and Reduction

Protection/Deprotection Chemistry

The phenolic -OH and ethynyl -C≡CH groups require protection in multistep syntheses:

| Functional Group | Protecting Reagent | Conditions | Deprotection Method |

|---|---|---|---|

| -OH | THP | DHP/PPTS, CH₂Cl₂ | PPTS/EtOH, 65°C |

| -C≡CH | TMSCl | Et₃N, 0°C | K₂CO₃/MeOH |

Coordination Chemistry

4-Ethynylphenol acts as a ligand for transition metals:

Eigenschaften

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.